molecular formula C19H22Cl2N2O3S B11495356 1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine

1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine

Cat. No.: B11495356
M. Wt: 429.4 g/mol
InChI Key: HLELHBHKPHSUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine is a piperazine derivative featuring a 2,5-dichlorophenyl group attached to the piperazine nitrogen and a sulfonyl-linked 5-methoxy-2,4-dimethylphenyl substituent. Its synthesis likely involves nucleophilic substitution or coupling reactions between a piperazine intermediate and functionalized sulfonyl chlorides, as seen in analogous compounds .

Properties

Molecular Formula

C19H22Cl2N2O3S

Molecular Weight

429.4 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine

InChI

InChI=1S/C19H22Cl2N2O3S/c1-13-10-14(2)19(12-18(13)26-3)27(24,25)23-8-6-22(7-9-23)17-11-15(20)4-5-16(17)21/h4-5,10-12H,6-9H2,1-3H3

InChI Key

HLELHBHKPHSUQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichloroaniline and 5-methoxy-2,4-dimethylbenzenesulfonyl chloride.

    Formation of Intermediate: The 2,5-dichloroaniline is reacted with piperazine under suitable conditions to form an intermediate compound.

    Sulfonylation: The intermediate is then subjected to sulfonylation using 5-methoxy-2,4-dimethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogenated Piperazine Derivatives

  • 1-(3,4-Dichlorophenyl)-4-((2,5-dichlorophenyl)sulfonyl)piperazine (CID 386371) Structural Differences: The 3,4-dichlorophenyl group (vs. 2,5-dichlorophenyl) and a 2,5-dichlorophenylsulfonyl substituent (vs. 5-methoxy-2,4-dimethylphenylsulfonyl) distinguish this compound.
  • 1-(2,5-Dichlorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine (CAS 633280-18-9) Structural Differences: The 4-propoxyphenylsulfonyl group introduces a longer alkoxy chain (propoxy vs. methoxy) and lacks methyl substituents.

Fluorinated and Mixed-Substituent Derivatives

  • 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine (CAS 497060-77-2)

    • Structural Differences : A 2-fluorophenyl group replaces the dichlorophenyl on the piperazine nitrogen, and the sulfonyl group is directly attached to a 2,5-dichlorophenyl ring.
    • Functional Implications : Fluorine’s electronegativity may alter electronic interactions with receptors compared to chlorine, while the sulfonyl group’s position influences steric effects .
  • 1-(2,5-Dichlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine (CAS 667893-19-8)

    • Structural Differences : The ethoxy group (vs. methoxy) and absence of methyl groups on the sulfonyl-linked phenyl ring.
    • Functional Implications : Ethoxy’s larger size may enhance hydrophobic interactions but reduce metabolic stability relative to methoxy .

Methoxy- and Methyl-Substituted Analogues

  • 4-(5-Chloro-2-methylphenyl)-1-((4-(isopropoxy)phenyl)sulfonyl)piperazine (CAS 1024523-02-1) Structural Differences: A chloro-methylphenyl group on the piperazine and a bulkier isopropoxy-substituted sulfonyl phenyl ring.

Physical Properties

  • Melting Points : Similar compounds exhibit melting points ranging from 102°C to 230°C, influenced by substituent polarity and symmetry. The target’s methoxy/methyl groups may lower its melting point compared to nitro- or sulfamoyl-containing derivatives .
  • Lipophilicity : Chlorine and methoxy/methyl groups enhance lipophilicity (logP ~3–4), favoring blood-brain barrier penetration, as seen in sigma receptor ligands .

Biological Activity

1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its piperazine core, substituted with a dichlorophenyl group and a methoxy-dimethylphenylsulfonyl moiety. Its molecular formula is C17H19Cl2N2O2SC_{17}H_{19}Cl_2N_2O_2S with a molecular weight of approximately 396.37 g/mol.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Receptor Modulation : Piperazine derivatives frequently act as modulators of neurotransmitter receptors such as serotonin (5-HT) and dopamine receptors.
  • Enzyme Inhibition : Sulfonyl groups can enhance the ability of compounds to inhibit enzymes involved in inflammatory pathways or cancer progression.

Antitumor Activity

Several studies have evaluated the antitumor properties of piperazine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Antitumor Activity Data

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-715
Compound BHeLa10
Compound CA54920

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Study: Inhibition of COX Enzyme
In a controlled study, a piperazine derivative demonstrated a reduction in COX-2 expression in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its utility in treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of piperazine derivatives typically includes:

  • Absorption : Rapid absorption post-administration.
  • Metabolism : Primarily metabolized by liver enzymes (CYP450 family).
  • Excretion : Renal excretion as metabolites.

Safety and Toxicology

Preliminary toxicological assessments indicate that while the compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile comprehensively.

Table 2: Toxicological Data

EndpointResultReference
Acute Toxicity (LD50)>2000 mg/kg
GenotoxicityNegative in Ames test

Q & A

Q. How are SAR studies designed to optimize derivatives for anticancer activity?

  • Methodological Answer : Synthesize analogs with varying substituents (e.g., replacing methoxy groups with halogens) and test cytotoxicity via MTT assays in cancer cell lines (e.g., MDA-MB-231). Apoptosis induction is evaluated using flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3 activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.